
ML-031
Übersicht
Beschreibung
ML031 ist eine chemische Verbindung, die für ihre Rolle als Agonist des Sphingosin-1-Phosphat-Rezeptors 2 (S1PR2) bekannt ist. Dieser Rezeptor gehört zu einer Familie von G-Protein-gekoppelten Rezeptoren, die an verschiedenen biologischen Prozessen beteiligt sind, darunter Zellproliferation, -überleben, -migration und Zytoskelettorganisation .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von ML031 beinhaltet die Bildung einer Pyrrolidindionstruktur. Zu den wichtigsten Schritten gehören die Reaktion von 2,5-Dimethyl-1-(Phenylmethyl)-1H-pyrrol-3-carbonsäure mit Ethylchlorformiat zur Bildung eines Zwischenprodukts, das dann mit 2,5-Dimethyl-1-(Phenylmethyl)-1H-pyrrol-3-carboxamid umgesetzt wird, um ML031 zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von ML031 erfolgt typischerweise durch großtechnische Synthese nach dem oben beschriebenen Syntheseweg. Die Reaktionsbedingungen werden für hohe Ausbeute und Reinheit optimiert, und das Endprodukt wird mittels Verfahren wie Umkristallisation und Chromatographie gereinigt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML031 involves the formation of a pyrrolidinedione structure. The key steps include the reaction of 2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole-3-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole-3-carboxamide to yield ML031 .
Industrial Production Methods
Industrial production of ML031 typically involves large-scale synthesis using the same synthetic route as described above. The reaction conditions are optimized for high yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML031 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: ML031 kann oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können ML031 in seine reduzierten Formen umwandeln.
Substitution: ML031 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von ML031 zu Oxoderivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
ML031 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Funktion von Sphingosin-1-Phosphat-Rezeptoren zu untersuchen.
Biologie: Wird untersucht für seine Rolle in der Zellsignaltransduktion und seine Auswirkungen auf Zellproliferation und -migration.
Medizin: Wird auf potenzielle therapeutische Anwendungen in der Krebsforschung untersucht, da es den Sphingosin-1-Phosphat-Rezeptor 2 modulieren kann.
Wirkmechanismus
ML031 entfaltet seine Wirkungen, indem es an den Sphingosin-1-Phosphat-Rezeptor 2 bindet, einen G-Protein-gekoppelten Rezeptor. Diese Bindung aktiviert nachgeschaltete Signalwege, die verschiedene zelluläre Prozesse regulieren, darunter Zellproliferation, -überleben und -migration. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Aktivierung von G-Proteinen und anschließende Signalkaskaden .
Wirkmechanismus
ML031 exerts its effects by binding to sphingosine 1-phosphate receptor 2, a G protein-coupled receptor. This binding activates downstream signaling pathways that regulate various cellular processes, including cell proliferation, survival, and migration. The molecular targets and pathways involved include the activation of G proteins and subsequent signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fingolimod: Ein weiterer Agonist des Sphingosin-1-Phosphat-Rezeptors, der zur Behandlung von Multipler Sklerose eingesetzt wird.
Amiselimod: Ein selektiver Modulator des Sphingosin-1-Phosphat-Rezeptors mit potenziellen therapeutischen Anwendungen.
VPC 23019: Ein selektiver Antagonist von Sphingosin-1-Phosphat-Rezeptoren.
Einzigartigkeit
ML031 ist einzigartig durch seine hohe Selektivität für den Sphingosin-1-Phosphat-Rezeptor 2, was es zu einem wertvollen Werkzeug zur Untersuchung der spezifischen Funktionen dieses Rezeptors macht. Seine Selektivität und Potenz unterscheiden es von anderen Sphingosin-1-Phosphat-Rezeptor-Agonisten und -Modulatoren .
Eigenschaften
IUPAC Name |
1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-10-16(17(22)12-21-18(23)8-9-19(21)24)14(2)20(13)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRESCQKIRPOOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


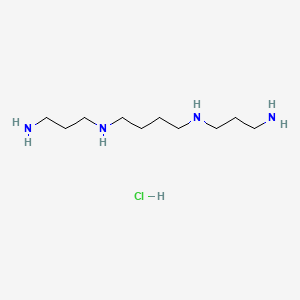

![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B1663685.png)
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)
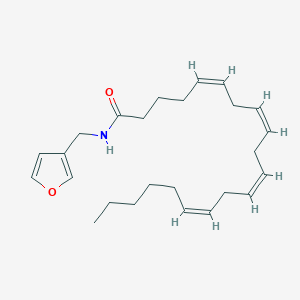

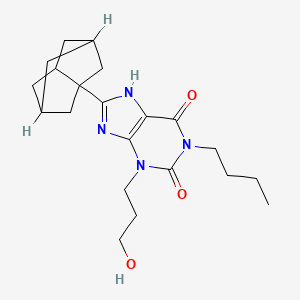
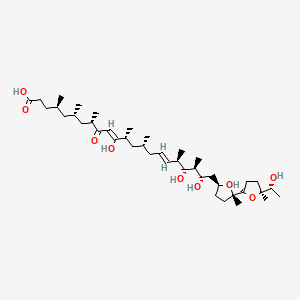
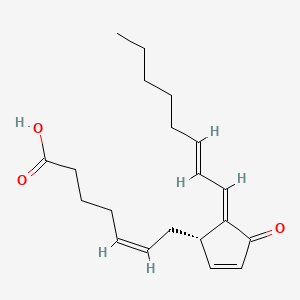
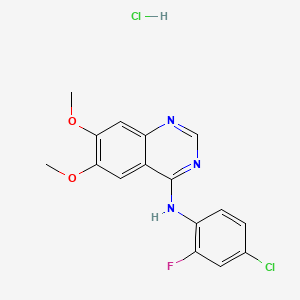
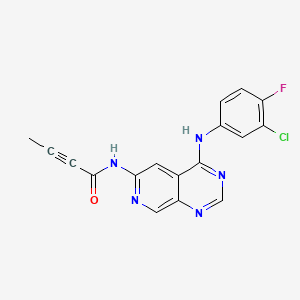
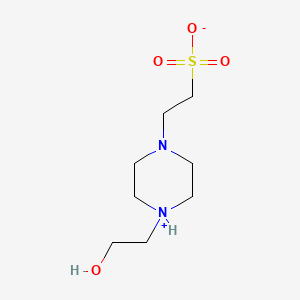
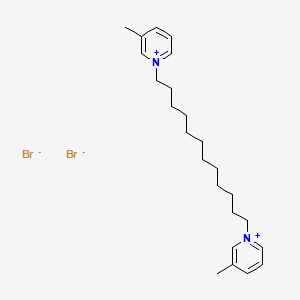
![N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B1663704.png)
